1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid (CAS: 2490406-13-6) is a structurally complex spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to an azetidine ring via an oxaspiro linkage. This compound is of interest in medicinal chemistry due to its constrained geometry, which may influence binding to biological targets and metabolic stability.
Properties
IUPAC Name |
1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSLBUQPJWKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid involves several key steps:
Formation of the Spirocyclic Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4
Substitution: TFA
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Free amine
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid makes it an attractive scaffold for drug development.
Potential Applications :
- Anticancer Agents : The compound can be modified to create derivatives with specific biological activities against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation .
- Antimicrobial Properties : Research suggests that spirocyclic compounds often exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
Materials Science Applications
In materials science, the spirocyclic core of this compound can be utilized to synthesize novel materials with enhanced mechanical and chemical properties.
Key Features :
- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, potentially leading to materials with unique thermal and mechanical characteristics.
- Nanomaterials : Due to its structural complexity, it may also be explored in the synthesis of nanomaterials for applications in electronics or catalysis.
Organic Synthesis Applications
As a versatile intermediate, this compound plays a significant role in organic synthesis.
Synthetic Routes :
- Formation of Spirocyclic Structures : The synthesis often involves (3 + 2) annulation reactions with cyclopropenes, which can yield various spirocyclic compounds.
- Functional Group Transformations : The hydroxymethyl group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, allowing for the creation of diverse chemical entities .
- Protecting Group Strategies : The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid treatment), facilitating the introduction of amine functionalities into larger molecules .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- A study on spirocyclic compounds highlighted their potential as anticancer agents, demonstrating significant activity against various cancer cell lines .
- Another research article focused on the synthesis of derivatives from spirocyclic frameworks, showcasing their utility in developing new pharmaceuticals with targeted biological activities .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is primarily determined by its functional groups and spirocyclic structure. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity Metrics
Computational similarity measures, such as Tanimoto and Dice coefficients, are widely used to quantify structural resemblance. These metrics compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) to assess overlap in functional groups and scaffold features . For 2490406-13-6, analogs with similarity scores >0.8 (Tanimoto index) are considered structurally related . Key structural variations among analogs include:
- Core ring systems : Bicyclo[2.1.1]hexane vs. bicyclo[3.1.0]hexane .
- Substituents : Hydroxymethyl vs. methyl, ethoxycarbonyl, or aromatic groups .
- Protective groups : Boc vs. benzyloxycarbonyl (Cbz) or other carbamates .
Physicochemical and Pharmacokinetic Properties
Table 1 compares key properties of 2490406-13-6 and its analogs:
*LogP values estimated using XLogP3 .
Key observations:
- Polarity : The hydroxymethyl and carboxylic acid groups in 2490406-13-6 increase hydrophilicity (LogP = 1.2) compared to analogs like 2384337-99-7 (LogP = 0.3).
- Hydrogen bonding: Higher H-bond acceptors (5 vs.
Bioactivity Profile Correlation
Biological Activity
The compound 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid (CAS Number: 2490406-13-6) is a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic framework that combines azetidine and bicyclo[2.1.1]hexane moieties, which are known for their intriguing pharmacological properties. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, facilitating further functionalization.
Chemical Structure:
- Molecular Formula: C16H25NO6
- IUPAC Name: 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid
- InChI Key: OCZLYUQKDJOATR-UHFFFAOYSA-N
Neuropharmacological Effects
Given the presence of the azetidine ring, this compound may interact with neurotransmitter systems. Compounds in this class have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuroprotection.
Case Studies and Research Findings
-
Synthesis and Characterization:
A study on related azetidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis of 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid involved standard organic synthesis techniques, including protection-deprotection strategies to achieve the desired functional groups. -
Potential Applications:
- CNS Disorders: Compounds with similar frameworks have shown promise in treating conditions such as Alzheimer's disease due to their ability to modulate nAChRs.
- Anticancer Activity: Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's potential in oncology.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 327.38 g/mol |
| Purity | 95% |
| CAS Number | 2490406-13-6 |
| Chemical Class | Spirocyclic Amino Acid Derivative |
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves sequential functional group protection, cyclization, and deprotection. For example, the tert-butoxycarbonyl (Boc) group is introduced to stabilize reactive amines, followed by spirocyclization under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., palladium for cross-couplings) are optimized via iterative testing. Analytical techniques like NMR and HPLC monitor intermediate purity .
Q. How do the Boc and hydroxymethyl groups influence the compound's stability and reactivity?
The Boc group enhances steric protection of the azetidine nitrogen, preventing unwanted nucleophilic reactions, while improving solubility in organic solvents. The hydroxymethyl group introduces a polar site for further derivatization (e.g., esterification or oxidation). Stability studies under acidic/basic conditions are critical; the Boc group is labile in strong acids (e.g., TFA), requiring careful pH control during deprotection .
Q. What analytical methods are used to confirm structural integrity?
High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR identifies stereochemistry and functional groups. For spirocyclic systems, 2D NMR (COSY, NOESY) resolves overlapping signals. X-ray crystallography may confirm absolute configuration if crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in cyclization steps. Molecular dynamics simulations model solvent effects on reaction rates. Machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst loading) .
Q. What strategies mitigate byproduct formation during spirocyclization?
Byproducts often arise from incomplete ring closure or oxidation. Strategies include:
- Catalytic systems : Palladium or ruthenium catalysts improve cyclization efficiency.
- Additives : Scavengers (e.g., molecular sieves) remove water to prevent hydrolysis.
- Temperature gradients : Slow warming from −78°C to room temperature minimizes side reactions. LC-MS and GC-MS track byproducts, guiding process refinement .
Q. How does the compound's stereochemistry affect its biological activity?
Enantiomeric purity is critical for target binding (e.g., enzyme inhibition). Chiral HPLC or capillary electrophoresis separates diastereomers. Pharmacodynamic studies compare racemic vs. enantiopure forms in vitro (e.g., IC₅₀ assays). Molecular docking predicts interactions with biological targets, such as proteases or GPCRs .
Q. What are the challenges in scaling up synthesis while maintaining yield?
Key challenges include:
- Solvent compatibility : Transitioning from DMF to greener solvents (e.g., cyclopentyl methyl ether) without sacrificing yield.
- Purification : Switching from column chromatography to recrystallization or continuous flow systems.
- Exothermic reactions : Jacketed reactors control heat dissipation during Boc deprotection. Process analytical technology (PAT) ensures real-time monitoring .
Methodological Considerations
Q. How to design stability studies for long-term storage?
Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) assesses degradation. Lyophilization improves stability for hygroscopic intermediates. Protect from light using amber vials, and store under nitrogen for oxygen-sensitive moieties .
Q. What in vitro assays evaluate the compound's pharmacokinetic properties?
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- Membrane permeability : Caco-2 cell monolayers measure apparent permeability (Papp).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address them?
Variability often stems from differences in starting material purity, solvent grade, or catalyst batch. Reproducibility requires strict adherence to documented protocols and validation via orthogonal techniques (e.g., repeating a step with alternative reagents). Collaborative interlab studies can standardize procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
